molecular formula C11H11N3O2 B10908516 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B10908516
M. Wt: 217.22 g/mol
InChI Key: QLCKRCFLPOGTLB-UHFFFAOYSA-N
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Description

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with benzyl bromide to form the intermediate 4-(bromomethyl)-1H-pyrazole. This intermediate is then reacted with benzoic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to its specific structure, which combines a pyrazole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16/h1-5,7H,6,12H2,(H,15,16)

InChI Key

QLCKRCFLPOGTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N

Origin of Product

United States

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